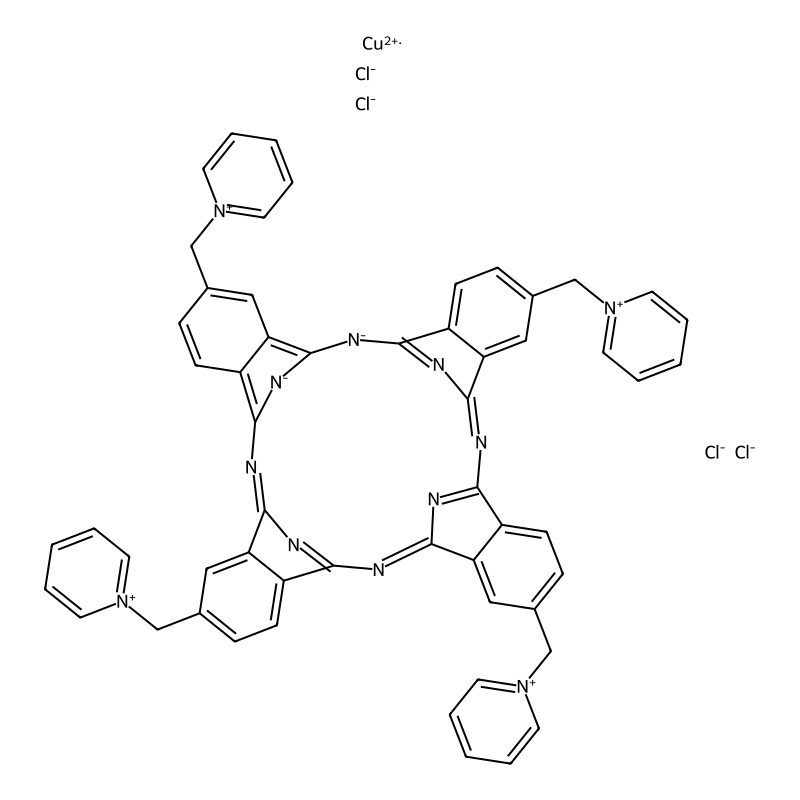Alcian Blue-tetrakis(methylpyridinium) chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Alcian Blue-tetrakis(methylpyridinium) chloride is a specific type of Alcian Blue dye used in histochemical staining techniques. Histochemistry refers to the study of the chemical composition and distribution of molecules within tissues. Alcian Blue dyes, in general, have an affinity for acidic components in tissues, particularly sulfated glycosaminoglycans (GAGs) which are complex carbohydrates found in the extracellular matrix and on cell surfaces []. However, different types of Alcian Blue dyes have varying specificities for different types of sulfated GAGs.
Staining Sulfated Glycosaminoglycans
Alcian Blue-tetrakis(methylpyridinium) chloride is known for its specific staining of highly sulfated GAGs, particularly heparan sulfate []. This makes it a valuable tool for researchers studying tissues rich in these specific glycosaminoglycans, such as cartilage, mast cells, and basement membranes. The staining appears as a blue color under a light microscope, allowing researchers to visualize the distribution of these molecules within the tissue section.
One key advantage of Alcian Blue-tetrakis(methylpyridinium) chloride is its resistance to certain enzymes used in tissue processing. Specifically, it is resistant to treatment with hyaluronidase, an enzyme that degrades hyaluronic acid, another component of the extracellular matrix []. This allows researchers to differentiate between heparan sulfate and hyaluronic acid in tissue sections, which can be challenging with other Alcian Blue dyes.
Here are some additional points to consider:
- The staining protocol for Alcian Blue-tetrakis(methylpyridinium) chloride can vary depending on the specific tissue type and the desired level of sensitivity.
- Some studies have explored the use of Alcian Blue-tetrakis(methylpyridinium) chloride in conjunction with other staining techniques for a more comprehensive analysis of the tissue composition [].
Alcian Blue-tetrakis(methylpyridinium) chloride is a complex organic compound known for its vibrant blue color and significant applications in histology and biochemistry. It is a derivative of Alcian Blue, a copper phthalocyanine dye characterized by its ability to stain acidic polysaccharides, such as glycosaminoglycans found in cartilage and connective tissues. The molecular formula for Alcian Blue-tetrakis(methylpyridinium) chloride is . This compound exhibits unique properties due to the presence of four methylpyridinium groups that enhance its solubility and staining capabilities in aqueous solutions.
The physical appearance of Alcian Blue-tetrakis(methylpyridinium) chloride is typically described as greenish-black or dark bluish-violet crystals with a metallic sheen. When dissolved in water, it produces a bright greenish-blue solution, which is stable and lightfast despite the inherent instability of the solid form .
The mechanism of action of Alcian Blue-tetrakis(methylpyridinium) chloride relies on its electrostatic attraction to sulfated glycosaminoglycans, abundant within mast cell granules []. These negatively charged glycosaminoglycans bind to the positively charged dye molecules, creating a visible blue stain under a microscope. This specific interaction allows researchers to identify and differentiate mast cells from other cell types in tissue samples.
In addition, the compound's solubility in different solvents can affect its aggregation behavior, influencing its optical properties. For instance, in non-protic solvents like dimethyl sulfoxide, Alcian Blue-tetrakis(methylpyridinium) chloride does not aggregate, allowing for clearer visualization of its monomeric absorption peaks .
Alcian Blue-tetrakis(methylpyridinium) chloride exhibits notable biological activity, particularly in its interaction with DNA and RNA. Studies have demonstrated that this compound can bind selectively to G-quadruplex structures within nucleic acids, suggesting potential applications in gene regulation and therapeutic interventions . Furthermore, its ability to stain acidic mucopolysaccharides makes it valuable in histological studies for identifying tissue types and pathological conditions.
The compound's cationic nature also contributes to its effectiveness as a photosensitizer in photodynamic therapy, where it can induce cell death upon light activation. This property has been explored for anticancer applications .
The synthesis of Alcian Blue-tetrakis(methylpyridinium) chloride typically involves the modification of the parent Alcian Blue structure through the introduction of methylpyridinium groups. This process may include:
- Formation of Phthalocyanine Core: Starting from copper phthalocyanine or similar precursors.
- Alkylation: Introducing methylpyridinium groups via alkylation reactions.
- Purification: Isolating the product through recrystallization or chromatography to achieve high purity levels.
These methods ensure that the final product retains the desired solubility and staining properties essential for its applications .
Alcian Blue-tetrakis(methylpyridinium) chloride has diverse applications across various fields:
- Histology: Used extensively to stain acidic polysaccharides in tissue sections for microscopic examination.
- Biochemistry: Acts as a probe for studying nucleic acid interactions and structural biology.
- Photodynamic Therapy: Explored as a photosensitizer for cancer treatment due to its ability to induce cell death upon light activation.
- Research: Utilized in studies investigating molecular aggregation and binding mechanisms with biomolecules .
Research has focused on the interaction of Alcian Blue-tetrakis(methylpyridinium) chloride with various biological substrates. Notable findings include:
- Binding Mechanisms: The compound binds effectively to DNA and RNA polynucleotides, with distinct changes observed depending on the substrate type.
- G-Quadruplex Interactions: It has shown selective binding characteristics towards G-quadruplexes, highlighting its potential role in regulating gene expression .
- Stability Studies: Investigations into how solvent conditions affect its aggregation and binding properties have revealed insights into optimizing its use in biological assays .
Several compounds share similarities with Alcian Blue-tetrakis(methylpyridinium) chloride, particularly within the phthalocyanine family or other cationic dyes. Key comparisons include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Alcian Blue | Copper Phthalocyanine | Stains acidic polysaccharides; orthochromatic |
| Methylene Blue | Thiazine Dye | Metachromatic; used for bacterial staining |
| Toluidine Blue | Thiazine Dye | Stains acidic tissues; more metachromatic |
| Crystal Violet | Triarylmethane Dye | Commonly used in Gram staining |
| Azure A | Thiazine Dye | Used for staining biological tissues |
Alcian Blue-tetrakis(methylpyridinium) chloride is unique due to its specific interaction with nucleic acids and enhanced solubility from methylpyridinium substitutions, setting it apart from other dyes that may not exhibit similar binding characteristics or stability under varying conditions .








